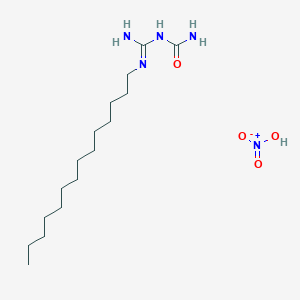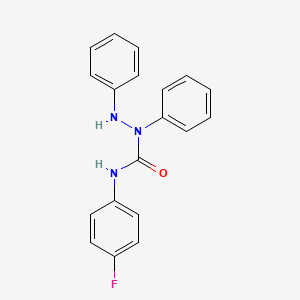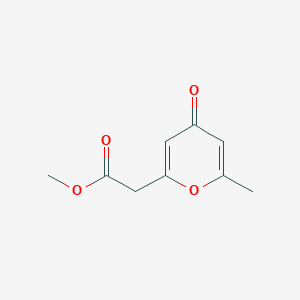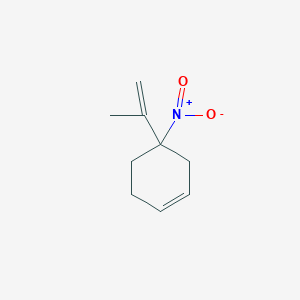
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with a unique structure that includes a nitro group and a prop-1-en-2-yl substituent on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene typically involves the nitration of 4-(prop-1-en-2-yl)cyclohex-1-ene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and scalability. The use of advanced reactors and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The double bond in the prop-1-en-2-yl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Major Products Formed
Reduction: 4-Amino-4-(prop-1-en-2-yl)cyclohex-1-ene.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects. The prop-1-en-2-yl group can also participate in binding interactions with proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Carvone: 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one.
Menthol: 2-Isopropyl-5-methylcyclohexanol.
Uniqueness
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to the presence of both a nitro group and a prop-1-en-2-yl group on the cyclohexene ring
Properties
CAS No. |
59853-65-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C9H13NO2/c1-8(2)9(10(11)12)6-4-3-5-7-9/h3-4H,1,5-7H2,2H3 |
InChI Key |
SJOPPTILQKAERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CCC=CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






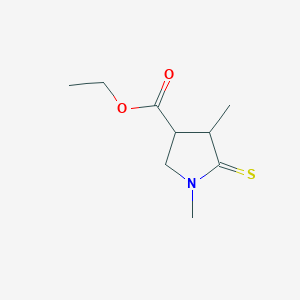

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
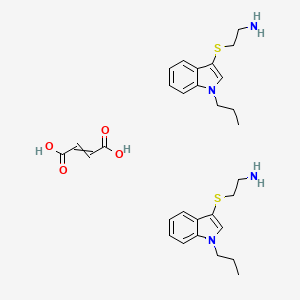
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

